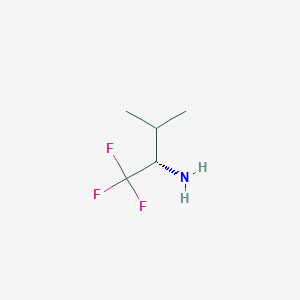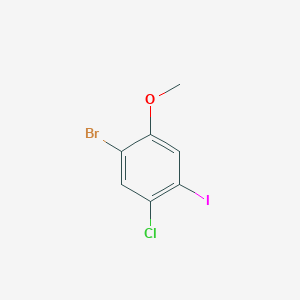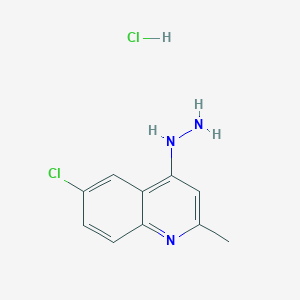![molecular formula C15H11F3O3 B3031024 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1261953-85-8](/img/structure/B3031024.png)
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Übersicht
Beschreibung
The compound 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a complex organic molecule that appears to be related to the family of biphenyl carbaldehydes. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related biphenyl compounds has been explored in various studies. For instance, the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates has been achieved through a base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, using atmospheric oxygen as an oxidant . Although this method does not directly pertain to the synthesis of 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, it provides insight into the type of reactions that could be employed for synthesizing hydroxy-substituted biphenyl aldehydes.
Molecular Structure Analysis
The molecular structure of biphenyl carbaldehydes can be complex, with substituents influencing the overall properties of the molecule. In a related study, the structure of novel pyrazole-4-carbaldehydes was confirmed using techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography . These techniques are crucial for determining the precise structure and confirming the identity of such compounds.
Chemical Reactions Analysis
Biphenyl carbaldehydes can undergo various chemical reactions due to the presence of the aldehyde group and other functional groups. The Vilsmeier-Haack reaction, for example, has been used to synthesize a series of novel pyrazole-4-carbaldehydes . This reaction is known for introducing formyl groups into aromatic compounds and could potentially be adapted for the synthesis of 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydroxy, methoxy, and trifluoromethyl groups can affect the compound's solubility, boiling point, melting point, and reactivity. While the specific properties of 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde are not detailed in the provided papers, the methodologies described for synthesizing and analyzing similar compounds can be applied to deduce its properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
Compounds with hydroxy, methoxy, and trifluoromethyl groups are often key intermediates in the synthesis of bioactive molecules. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) is an important chemical used in the pharmaceutical, perfumery, and food flavoring industries. Its synthesis has been described in detail, showing its versatility and applicability in creating a variety of compounds (Tan Ju & Liao Xin, 2003). Similar methods could be explored for the synthesis of derivatives of 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde to create new bioactive compounds or materials.
Role in Oxidative Stress and Signal Transduction
Research on related hydroxy and aldehyde functionalized compounds like 4-hydroxynonenal has demonstrated their significance as biomarkers for oxidative stress and as modulators of signal transduction pathways. These studies suggest that derivatives of 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde might also find applications in studying cell function and disease mechanisms related to oxidative stress (N. Žarković, 2003).
Advanced Materials and Adhesives
The chemical structure of 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde suggests potential utility in the development of advanced materials, such as in the synthesis of polymers or adhesives. For instance, derivatives of hydroxymethylfurfural (HMF), a compound with a similar functional group arrangement, have been identified as key reactants in producing renewable adhesives, indicating that structurally related compounds could also serve as renewable chemical building blocks in materials science (Catherine Thoma et al., 2020).
Catalysis and Chemical Transformations
Compounds featuring hydroxy and aldehyde groups are known to participate in various catalytic and chemical transformations, suggesting that 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde could be valuable in catalysis. Research in this area focuses on the development of catalysts for the efficient synthesis of valuable chemical products, including aromatic aldehydes and bioactive molecules, indicating a potential role for this compound in catalyzed synthesis processes (Jun-ichi Tateiwa & S. Uemura, 1997).
Safety And Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical substances with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and dust respirator. Use dry clean up procedures and avoid generating dust .
Zukünftige Richtungen
The demand for trifluoromethyl derivatives has been increasing steadily over the years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the study and development of new synthesis methods for such compounds are of great interest in the field of organic chemistry .
Eigenschaften
IUPAC Name |
2-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14-5-3-11(15(16,17)18)7-12(14)9-2-4-13(20)10(6-9)8-19/h2-8,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDXGQCHJWTQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685369 | |
| Record name | 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
1261953-85-8 | |
| Record name | 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)








